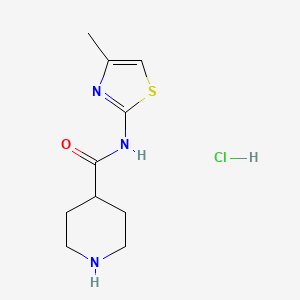

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both thiazole and piperidine structural elements. The International Union of Pure and Applied Chemistry name for this compound is formally designated as N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride, which accurately reflects the presence of a methylated thiazole ring connected through an amide linkage to a piperidine carboxamide moiety. The nomenclature system employed here demonstrates the hierarchical approach recommended by International Union of Pure and Applied Chemistry guidelines, where the thiazole ring system serves as the primary heterocyclic foundation upon which the piperidine carboxamide substituent is attached.

The compound is registered under Chemical Abstracts Service number 1351643-26-9, providing a unique identifier within the global chemical registry system. Additional registry numbers and synonyms include AKOS023092988 and VU0494829-1, reflecting its presence in various chemical databases and research collections. The systematic name construction begins with the identification of the thiazole ring as a five-membered heterocyclic system containing both nitrogen and sulfur atoms in positions one and three respectively. The methyl substitution at position four of the thiazole ring is explicitly indicated in the nomenclature, followed by the designation of the amide nitrogen attachment point at position two of the thiazole system.

The piperidine portion of the molecule is designated as a six-membered saturated heterocyclic ring containing one nitrogen atom, with the carboxamide functional group attached at position four of the piperidine ring. The complete name structure reflects the amide bond formation between the thiazole nitrogen and the carbonyl carbon of the piperidine carboxamide, establishing the critical structural linkage that defines this compound class. The hydrochloride designation indicates the presence of a chloride counterion, typically associated with protonation of the piperidine nitrogen, forming a salt structure that enhances solubility and stability characteristics.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₁₆ClN₃OS, representing a complex heterocyclic structure with multiple heteroatoms and functional groups. The molecular weight has been precisely determined as 261.77 grams per mole through computational analysis performed by PubChem version 2.2, utilizing advanced molecular modeling algorithms to account for all atomic contributions and bonding interactions. This molecular weight calculation encompasses ten carbon atoms contributing 120.11 atomic mass units, sixteen hydrogen atoms adding 16.13 atomic mass units, one chlorine atom providing 35.45 atomic mass units, three nitrogen atoms contributing 42.03 atomic mass units, one oxygen atom adding 15.999 atomic mass units, and one sulfur atom contributing 32.06 atomic mass units.

The parent compound, N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide without the hydrochloride salt, exhibits a molecular formula of C₁₀H₁₅N₃OS and a molecular weight of 225.31 grams per mole. This molecular weight difference of 36.46 grams per mole between the free base and hydrochloride salt corresponds precisely to the addition of one hydrogen chloride molecule, confirming the stoichiometric relationship in salt formation. The exact mass of the compound has been calculated as 261.0760218 daltons using high-precision computational methods, providing essential data for mass spectrometric identification and analysis.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClN₃OS | PubChem 2.2 |

| Molecular Weight | 261.77 g/mol | PubChem 2.2 |

| Exact Mass | 261.0760218 Da | Computational Analysis |

| Parent Compound Formula | C₁₀H₁₅N₃OS | PubChem 2.1 |

| Parent Compound Weight | 225.31 g/mol | PubChem 2.1 |

| Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 2 | Cactvs 3.4.8.18 |

The molecular composition analysis reveals important structural characteristics that influence the compound's chemical behavior and physical properties. The presence of three nitrogen atoms within the molecular framework provides multiple sites for hydrogen bonding interactions, with computational analysis indicating three hydrogen bond donor sites and four hydrogen bond acceptor sites. The rotatable bond count of two suggests relatively limited conformational flexibility, primarily associated with the amide linkage between the thiazole and piperidine rings and potential rotation around the carbon-nitrogen bonds within the structure.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational characteristics of this compound have been extensively studied through computational modeling and structural analysis techniques. The compound exhibits distinct spatial arrangements that significantly influence its chemical reactivity and intermolecular interactions. The thiazole ring system adopts a planar configuration, which is characteristic of aromatic five-membered heterocycles containing nitrogen and sulfur atoms. This planarity is maintained through the delocalization of π-electrons across the ring system, creating a stable aromatic framework that serves as the foundation for the molecular architecture.

The piperidine ring demonstrates the typical chair conformation observed in six-membered saturated heterocycles, with the carboxamide substituent occupying an equatorial position to minimize steric interactions. This conformational preference is energetically favorable and contributes to the overall stability of the molecular structure. The amide linkage between the thiazole and piperidine components exhibits partial double bond character due to resonance effects, resulting in restricted rotation around the carbon-nitrogen bond and establishing a relatively rigid molecular framework.

Three-dimensional conformational analysis reveals that the methyl substituent on the thiazole ring adopts an out-of-plane orientation relative to the heterocyclic system, minimizing steric interactions with adjacent ring atoms. The spatial arrangement of the compound allows for potential intramolecular hydrogen bonding interactions between the amide proton and the thiazole nitrogen, contributing to conformational stability. The hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a positively charged ammonium center that significantly influences the electrostatic properties and three-dimensional structure of the compound.

Computational studies indicate that the compound can exist in multiple low-energy conformations, primarily differing in the relative orientations of the thiazole and piperidine ring systems. The most stable conformation exhibits an extended arrangement where the two heterocyclic systems are positioned to minimize steric repulsion while maximizing favorable electrostatic interactions. The presence of the chloride counterion in the hydrochloride salt creates additional stabilizing interactions through ionic bonding with the protonated piperidine nitrogen.

Comparative Structural Analysis with Related Thiazole-Piperidine Hybrids

Comparative structural analysis of this compound with related thiazole-piperidine hybrid compounds reveals important structure-activity relationships and molecular design principles within this chemical family. The closely related compound N-(1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, which lacks the methyl substituent on the thiazole ring, exhibits a molecular weight of 247.75 grams per mole and molecular formula C₉H₁₄ClN₃OS. This structural comparison demonstrates the impact of methyl substitution on molecular properties, with the addition of the methyl group contributing 14.02 atomic mass units to the overall molecular weight.

The positional isomer N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride provides insight into the effects of methyl group positioning on molecular characteristics. This compound maintains the same molecular formula C₁₀H₁₆ClN₃OS and molecular weight of 261.78 grams per mole, indicating that the positional variation of the methyl substituent does not significantly alter the basic molecular composition. However, the different substitution pattern likely influences three-dimensional conformational preferences and intermolecular interaction capabilities.

Another structurally related compound, N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide, demonstrates the importance of carboxamide positioning on the piperidine ring system. This compound exhibits a molecular weight of 225.31 grams per mole in its free base form, identical to the parent compound of the target molecule, but differs in the attachment point of the carboxamide group. The relocation of the carboxamide functionality from position four to position three of the piperidine ring significantly alters the spatial arrangement and potential binding interactions of the molecule.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Target Compound | C₁₀H₁₆ClN₃OS | 261.77 | 4-methyl thiazole, 4-carboxamide piperidine |

| Unmethylated Analog | C₉H₁₄ClN₃OS | 247.75 | No methyl on thiazole |

| 5-Methyl Isomer | C₁₀H₁₆ClN₃OS | 261.78 | 5-methyl thiazole |

| 3-Carboxamide Isomer | C₁₀H₁₅N₃OS | 225.31 | 3-carboxamide piperidine |

The comparative analysis extends to the examination of extended derivatives such as N-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide, which incorporates additional alkyne functionality on the piperidine nitrogen. This compound exhibits a molecular weight of 263.36 grams per mole and molecular formula C₁₃H₁₇N₃OS, demonstrating how structural modifications can be employed to fine-tune molecular properties and potential biological activities. The propynyl substitution introduces additional sites for chemical modification and potential intermolecular interactions while maintaining the core thiazole-piperidine framework.

The structural relationships within this compound family highlight the versatility of the thiazole-piperidine scaffold for molecular design and optimization. The consistent presence of the amide linkage between the heterocyclic systems provides a stable structural foundation while allowing for systematic modification of substituent patterns and functional group positioning. These comparative studies demonstrate that subtle structural modifications can significantly influence molecular properties, three-dimensional conformations, and potential applications in various chemical and biological contexts.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGXGZIJFPEIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes. The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity. The exact pathways affected by this compound would depend on its primary targets and mode of action.

Result of Action

Thiazole derivatives are known to have diverse biological activities. The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cyclooxygenase enzymes (COX-1 and COX-2), where it exhibits inhibitory effects. This inhibition is crucial for its anti-inflammatory properties, as it reduces the production of pro-inflammatory prostaglandins. Additionally, the compound has been shown to interact with certain neurotransmitter receptors, potentially modulating their activity and affecting neural signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation. This inhibition leads to a decrease in the expression of inflammatory cytokines and other mediators, thereby reducing inflammation. Furthermore, the compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins. Additionally, the compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes. This results in a downregulation of pro-inflammatory gene expression. The compound also modulates the activity of various kinases and phosphatases, further influencing cell signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Short-term exposure to the compound results in immediate inhibition of cyclooxygenase activity and a rapid decrease in prostaglandin levels. Long-term studies have shown that the compound maintains its anti-inflammatory effects, with sustained inhibition of NF-κB activation and reduced expression of inflammatory mediators. Prolonged exposure may lead to adaptive cellular responses, potentially altering the compound’s efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. Higher doses may lead to toxicity, manifesting as gastrointestinal disturbances, liver damage, and renal impairment. Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. The compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with high concentrations observed in the liver, kidneys, and brain. It interacts with membrane transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux. These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It also accumulates in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation and ubiquitination, may further regulate the compound’s localization and activity within different cellular compartments.

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride (CAS: 1351643-26-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has been evaluated for its effectiveness against various pathogens.

In Vitro Studies

A study assessing the antimicrobial activity of similar thiazole compounds found significant activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal properties .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anticancer Activity

Thiazole derivatives have also shown promise in anticancer research. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : A compound structurally similar to N-(4-methyl-1,3-thiazol-2-yl)piperidine showed IC50 values of less than 1 μg/mL against several cancer cell lines, demonstrating significant anticancer potential .

- Mechanism of Action : Molecular dynamics simulations indicated that certain thiazole compounds interact with protein targets through hydrophobic contacts, enhancing their efficacy in inhibiting tumor growth .

| Compound ID | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 13 | A-431 | <1 |

| 13 | Jurkat | <1 |

Neuroprotective Activity

The neuroprotective effects of thiazole derivatives have been explored in the context of neurological disorders. Some studies suggest that these compounds may act as antagonists at muscarinic receptors, which are implicated in cognitive functions.

Research Findings

A study identified related piperidine derivatives as potential treatments for neurological diseases by demonstrating their ability to modulate neurotransmitter systems effectively . This suggests that N-(4-methyl-1,3-thiazol-2-yl)piperidine could have similar applications.

Scientific Research Applications

Biological Activities

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride exhibits several significant biological activities:

- Anti-Cancer Properties : Research indicates that this compound may inhibit angiogenesis (the formation of new blood vessels), which is crucial in tumor growth and metastasis. It has demonstrated potential as an antineoplastic agent by interfering with DNA cleavage activities.

- Protein Modulation : The compound can modulate various biological pathways, influencing cellular signaling related to cell proliferation and apoptosis. This suggests its utility in cancer therapy and other conditions where cell growth regulation is critical.

- Apoptosis Induction : It acts as an apoptosis inducer, which can be beneficial in treating cancers by promoting programmed cell death in malignant cells .

- Enzyme Inhibition : It has been identified as a cyclin-dependent kinase (CDK) inhibitor, which plays a vital role in cell cycle regulation. This inhibition can be leveraged for therapeutic strategies against cancer .

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of this compound, researchers found that it effectively inhibited angiogenesis in vitro and in vivo models. The compound was shown to reduce tumor size significantly when administered to mice bearing tumors, indicating its potential for further development as an anti-cancer agent.

Case Study 2: CDK Inhibition

Another study focused on the compound's role as a CDK inhibitor. The findings demonstrated that treatment with this compound led to a marked decrease in cell proliferation rates in several cancer cell lines, supporting its application in targeted cancer therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-fluorobenzoyl)-N-(4-methylthiazol-2-yl)-piperidine | Contains a fluorobenzoyl group | Potentially enhanced lipophilicity |

| N-(2-amino-thiazole)-piperidine | Substituted at the thiazole position | Different biological activity profile |

| N-(4-methylthiazol)-pyrimidine derivatives | Pyrimidine instead of piperidine | Variation in pharmacological properties |

This table illustrates the versatility of thiazole-piperidine scaffolds in drug design while emphasizing the unique aspects of this compound.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole moiety and piperidine ring undergo oxidation under controlled conditions:

-

Thiazole ring oxidation : Reacts with potassium permanganate (KMnO₄) in acidic media to form sulfoxide or sulfone derivatives, depending on reaction duration and temperature.

-

Piperidine ring oxidation : Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives, which enhance water solubility.

Example Reaction :

Amide Bond Cleavage

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield piperidine-4-carboxylic acid and 4-methyl-1,3-thiazol-2-amine.

-

Basic hydrolysis (NaOH, ethanol/water): Produces sodium piperidine-4-carboxylate and the thiazole amine.

Conditions Comparison :

| Condition | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic | 6M HCl, 100°C, 6h | Piperidine-4-carboxylic acid | 78–85 |

| Basic | 2M NaOH, 80°C, 4h | Sodium piperidine-4-carboxylate | 65–72 |

Alkylation and Acylation

The piperidine nitrogen participates in alkylation/acylation to introduce functional groups:

-

Alkylation : Reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride (CH₃COCl) or benzoyl chloride (PhCOCl) in dichloromethane (DCM) yields N-acylated derivatives.

Example Mechanism :

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Thiazole-piperidine fusion : Reacts with phosphoryl chloride (POCl₃) under reflux to form fused bicyclic structures via intramolecular cyclization.

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the thiazole C-5 position.

Key Applications :

Nucleophilic Substitution

The thiazole ring’s electron-deficient C-5 position undergoes substitution:

-

Halogenation : Bromine (Br₂) in acetic acid yields 5-bromo-thiazole derivatives.

-

Amination : Reacts with ammonia (NH₃) or primary amines to form 5-amino-thiazole analogs.

Reaction Table :

| Substitution Type | Reagent | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 25°C, 2h | 5-Bromo-thiazole |

| Amination | NH₃, EtOH | 60°C, 6h | 5-Amino-thiazole |

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits pH-sensitive behavior:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride with key analogs, highlighting structural differences, molecular properties, and biological activities:

Key Structural and Functional Insights

Core Heterocycles :

- The thiazole ring is a shared feature in all compounds, but substitutions at the 4- and 2-positions dictate target specificity. For example, Pritelivir’s sulfonamide group enhances antiviral activity, while the user compound’s methyl group may optimize pharmacokinetics .

- Piperidine carboxamide derivatives exhibit conformational flexibility, enabling interactions with diverse targets such as ion channels (VU0240551) and viral proteases (SARS-CoV-2 inhibitors) .

Pharmacological Profiles :

- TASP0415914 and Pritelivir demonstrate the importance of heterocyclic diversity: oxadiazole and sulfonamide groups confer anti-inflammatory and antiviral activities, respectively .

- Salt Forms : The hydrochloride salt of the user compound improves aqueous solubility compared to neutral analogs like VU0240551, which lacks ionic character .

Target Selectivity :

- Substituents on the piperidine ring (e.g., fluorobenzyl in SARS-CoV-2 inhibitors) enhance binding to hydrophobic enzyme pockets, whereas smaller groups (e.g., methyl in the user compound) may favor broader bioavailability .

Preparation Methods

Detailed Synthetic Route

Step 1: Synthesis of 4-Methyl-1,3-thiazol-2-ylamine

- Starting Materials : 4-Methylthiazole-2-carboxylic acid or its derivatives.

- Reaction Conditions : Conversion to the amine can be achieved through reduction or amination reactions.

Step 2: Preparation of Piperidine-4-carboxylic Acid

- Starting Materials : Methyl 4-piperidinecarboxylate.

- Reaction Conditions : Hydrolysis using a base like lithium hydroxide.

Step 3: Coupling Reaction

- Reagents : EDC, N-hydroxysuccinimide (NHS), and the thiazole amine.

- Reaction Conditions : Typically carried out in a solvent like dichloromethane or dimethylformamide.

Analysis of Preparation Methods

Comparison of Synthetic Routes

| Method | Key Steps | Yield | Advantages |

|---|---|---|---|

| Hantzsch Reaction for Thiazole | Condensation of keto-aldehyde with thioamide | High | Simple, efficient |

| EDC Coupling | Amide bond formation between thiazole amine and piperidine-4-carboxylic acid | Moderate to High | Mild conditions, high purity |

| Microwave-Assisted Synthesis | Rapid heating for improved reaction rates | High | Fast, energy-efficient |

Challenges and Considerations

- Purification : The final product may require careful purification to achieve high purity, often involving chromatography techniques.

- Safety : Handling of reagents like EDC and NHS requires caution due to their potential irritant properties.

- Scalability : Large-scale synthesis may necessitate adjustments in reaction conditions and equipment to maintain efficiency and safety.

Research Findings

Recent studies have shown that thiazole derivatives exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects. The incorporation of these derivatives into piperidine-based compounds can enhance their therapeutic potential. However, detailed biological activity data for this compound specifically is limited and warrants further investigation.

Q & A

Basic Research Questions

What synthetic strategies are recommended for synthesizing N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling a piperidine-4-carboxamide derivative with a functionalized thiazole moiety. A common approach includes:

- Step 1 : Preparation of the thiazole intermediate (e.g., 4-methyl-1,3-thiazol-2-amine) via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Amide bond formation between the thiazole amine and piperidine-4-carboxylic acid using coupling agents like HBTU or EDC in the presence of a base (e.g., triethylamine).

- Optimization : Reaction yields can be improved by controlling temperature (0–25°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios (1:1.2 for amine to acid). Purification via silica gel chromatography or recrystallization ensures high purity .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and piperidine carboxamide backbone (δ 2.5–3.5 ppm for piperidine protons).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 284.08).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

What safety measures are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions unless decontamination protocols are followed.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Crystallization : Use slow vapor diffusion with solvents like ethanol/water. Single crystals suitable for diffraction require careful control of supersaturation.

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron sources. SHELXL (via the SHELX suite) is preferred for refinement due to its robust handling of hydrogen bonding and disorder in the piperidine ring.

- Challenges : Thermal motion in the thiazole moiety may require anisotropic displacement parameter (ADP) constraints. Twinning or pseudo-symmetry can complicate space group determination .

What biochemical assays are suitable for evaluating its kinase inhibitory activity, and how can conflicting data be reconciled?

- Kinase Inhibition Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric (P-ATP) assays with recombinant kinases (e.g., CDK2 or Nek2). IC values should be validated across multiple replicates.

- Data Contradictions : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., SNS-032 for CDKs) and employ statistical tools like Grubbs’ test to identify outliers .

How does the compound’s stability under varying pH and temperature conditions impact pharmacological studies?

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours). LC-MS can identify degradation products (e.g., hydrolysis of the carboxamide group at low pH).

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points and polymorphic transitions. Stability in DMSO stock solutions (>6 months at -20°C) ensures reproducibility in cell-based assays .

What computational methods support the rational design of derivatives with enhanced target selectivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., CDK2’s Glu81).

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups on the thiazole) with inhibitory activity. Machine learning algorithms (Random Forest, SVM) can predict ADMET properties .

Methodological Guidance for Data Analysis

How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration vs. time curves) and metabolic stability (e.g., liver microsomal assays). Poor solubility or rapid clearance often explains reduced in vivo activity.

- Tissue Distribution : Use radiolabeled compounds (e.g., C) to quantify accumulation in target tissues. Adjust formulations (e.g., PEGylation) to enhance permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.